Scientific Field: Microbiology
Summary of Application: Chlorocinnamic acid has been reported to show antifungal activity.
Methods of Application: A series of structurally similar 4-chlorocinnamic acid esters were synthesized using Fischer esterification, alkyl or aryl halide esterification, and the Mitsunobu and Steglich reactions.
Results: From 4-chlorocinnamic acid, researchers were able to generate a total of twelve esters with yields ranging from 26.3% to 97.6%; three of them are reported here for the first time. One study found that even at the highest dose tested, the ester methyl 4-chlorocinnamate showed efficacy against S.
Scientific Field: Biochemistry
Summary of Application: Cinnamic acid is a naturally occurring organic acid with a wide range of biological activity and minimal toxicity.
Methods of Application: The antioxidant action of cinnamic acid derivatives is often studied by directly scavenging reactive oxygen species (ROS) and so reducing LDL oxidation.
3-Chlorocinnamic acid is an aromatic compound with the molecular formula C₉H₇ClO₂ and a molecular weight of approximately 182.60 g/mol. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom at the third position of the phenyl ring. This compound typically appears as a white to off-white crystalline solid and is known for its predominantly trans configuration, which influences its chemical behavior and biological activity .
3-Chlorocinnamic acid exhibits notable biological activities, including:
The synthesis of 3-chlorocinnamic acid can be achieved through several methods:
3-Chlorocinnamic acid finds applications in various fields:
Research into the interactions of 3-chlorocinnamic acid with biological systems reveals:
Several compounds share structural similarities with 3-chlorocinnamic acid. Here are notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Cinnamic Acid | Parent compound | No halogen substituent |
2-Chlorocinnamic Acid | Chlorine at position 2 | Different biological activity profile |
4-Chlorocinnamic Acid | Chlorine at position 4 | Varying reactivity due to position |
Trans-Cinnamic Acid | Geometric isomer | Different physical properties |
3-Chlorocinnamic acid is unique due to its specific chlorine substitution pattern, which significantly affects its reactivity and biological activity compared to other cinnamic acid derivatives. Its ability to inhibit cell proliferation while also exhibiting antimicrobial properties distinguishes it from its analogs, making it a valuable compound for further research in medicinal chemistry and agriculture .
Irritant